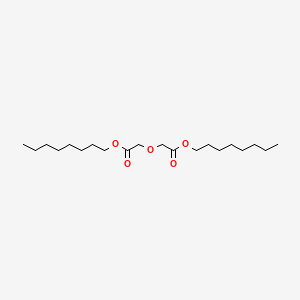
Dioctyl 2,2'-oxydiacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2,2’-oxydiacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of oxydiacetic acid with octanol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics. Its chemical structure consists of two octyl groups attached to the oxydiacetate moiety, which imparts unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to facilitate the esterification process. The reaction can be represented as follows:
Oxydiacetic acid+2Octanol→Dioctyl 2,2’-oxydiacetate+Water
Industrial Production Methods
In industrial settings, the production of dioctyl 2,2’-oxydiacetate involves similar esterification processes but on a larger scale. The raw materials, oxydiacetic acid and octanol, are fed into a reaction vessel along with an acid catalyst. The mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dioctyl 2,2’-oxydiacetate can hydrolyze to form oxydiacetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Oxydiacetic acid and octanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dioctyl 2,2’-oxydiacetate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Investigated for its potential use in biological systems as a stabilizer for certain enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the manufacture of flexible PVC products, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dioctyl 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs through the insertion of the dioctyl groups between polymer chains, which disrupts the regular packing and reduces the glass transition temperature of the polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate alternative plasticizer.
Diethyl 2,2’-oxydiacetate: Similar ester with shorter alkyl chains.
Uniqueness
Dioctyl 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers. Its ability to form stable complexes with various substances also makes it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
6634-34-0 |
|---|---|
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
octyl 2-(2-octoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(21)17-23-18-20(22)25-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
RIDUWSCSWADNHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)COCC(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















